Comparative In Vivo Antitumor Efficacy of GIC-20 vs. ML162
GIC-20 was identified as the most active compound in a series of ML162-naphthoquinone conjugates, exhibiting promising anticancer activity both in vitro and in vivo without obvious toxicity compared with ML162 [1].
| Evidence Dimension | In vivo antitumor efficacy and toxicity |
|---|---|
| Target Compound Data | Exhibited promising anticancer activity without obvious toxicity |
| Comparator Or Baseline | ML162 |
| Quantified Difference | Superior activity and reduced toxicity relative to ML162 (qualitative assessment from primary study) |
| Conditions | HT1080 xenograft BALB/c mouse model; treatment regimen as described in the study [1] |
Why This Matters
This head-to-head comparison validates that GIC-20 provides a superior therapeutic window compared to its parent GPX4 inhibitor, ML162, reducing the risk of experimental failure due to toxicity.
- [1] Ma F, Li Y, Cai M, Yang W, Wu Z, Dong J, Qin JJ. ML162 derivatives incorporating a naphthoquinone unit as ferroptosis/apoptosis inducers: Design, synthesis, anti-cancer activity, and drug-resistance reversal evaluation. Eur J Med Chem. 2024 Apr 15;270:116360. doi: 10.1016/j.ejmech.2024.116360. Epub 2024 Mar 13. PMID: 38593589. View Source
